N-Cyclobutyl-3-iodo-2-methylbenzamide
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Overview
Description
N-Cyclobutyl-3-iodo-2-methylbenzamide is a chemical compound with the molecular formula C12H14INO It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom, an iodine atom at the 3-position, and a methyl group at the 2-position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-3-iodo-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodo-2-methylbenzoic acid and cyclobutylamine.
Amide Formation: The 3-iodo-2-methylbenzoic acid is reacted with cyclobutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The resulting this compound is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-3-iodo-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Reactions: Formation of N-Cyclobutyl-3-substituted-2-methylbenzamides.
Oxidation Reactions: Formation of this compound N-oxides.
Reduction Reactions: Formation of N-Cyclobutyl-2-methylbenzamide.
Coupling Reactions: Formation of N-Cyclobutyl-3-aryl-2-methylbenzamides.
Scientific Research Applications
N-Cyclobutyl-3-iodo-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-3-iodo-2-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclobutyl group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-Cyclobutyl-3-chloro-2-methylbenzamide: Similar structure with a chlorine atom instead of iodine.
N-Cyclobutyl-3-bromo-2-methylbenzamide: Similar structure with a bromine atom instead of iodine.
N-Cyclobutyl-3-fluoro-2-methylbenzamide: Similar structure with a fluorine atom instead of iodine.
Uniqueness
N-Cyclobutyl-3-iodo-2-methylbenzamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as coupling reactions that are not as readily accessible with other halogens. The iodine atom also imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-cyclobutyl-3-iodo-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c1-8-10(6-3-7-11(8)13)12(15)14-9-4-2-5-9/h3,6-7,9H,2,4-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNHEZCEUJNRNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C(=O)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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